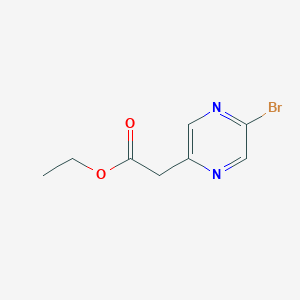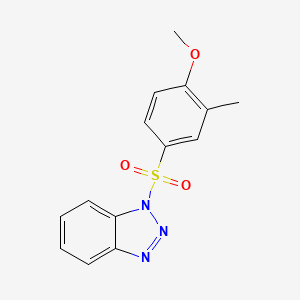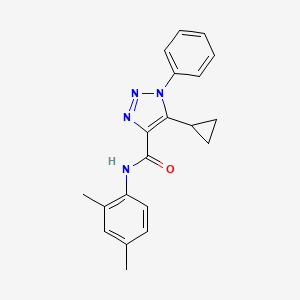
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits a unique chemical structure and possesses various biological activities, which makes it an attractive target for drug discovery and development.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
Cycloaddition Reactions : Compounds similar to 5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide are used in [2 + 2] cycloadditions reactions. For instance, lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles undergo fragmentation and nitrogen loss at room temperature, leading to the formation of complex amides through cycloaddition to the CO bond. This method illustrates the synthetic versatility of triazole derivatives in creating structurally diverse compounds (Ghose & Gilchrist, 1991).
Ruthenium-Catalyzed Synthesis : A study demonstrated a ruthenium-catalyzed approach to synthesize 5-amino-1,2,3-triazole-4-carboxylates, highlighting the triazole scaffold's utility in peptidomimetic and biologically active compound development. This protocol enables complete regiocontrol in cycloaddition reactions and has been utilized to produce compounds with potential as HSP90 inhibitors, showcasing the triazole's utility in therapeutic agent synthesis (Ferrini et al., 2015).
Antitumor and Biological Activities
Antitumor Properties : Research into imidazotetrazines, structurally related to triazoles, has yielded compounds with broad-spectrum antitumor activity. The study illustrates the potential of using triazole derivatives as prodrug modifications to enhance therapeutic efficacy against various cancers (Stevens et al., 1984).
Antioxidative and Antimicrobial Activities : Novel triazole derivatives, including those with a cyclopropyl group, have been synthesized and evaluated for their antioxidative and antimicrobial properties. Certain compounds exhibited significant activity, suggesting their potential in developing new therapeutic agents with antioxidative and antimicrobial effects (Yildirim, 2020).
Propiedades
IUPAC Name |
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-8-11-17(14(2)12-13)21-20(25)18-19(15-9-10-15)24(23-22-18)16-6-4-3-5-7-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFRFTMOXWLWQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

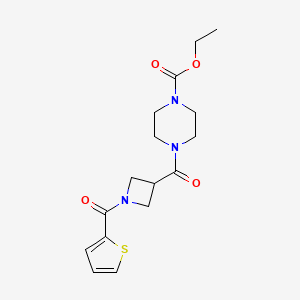
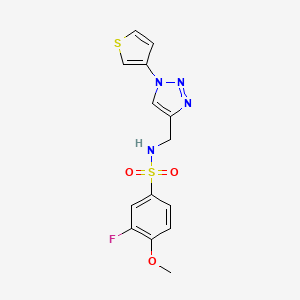
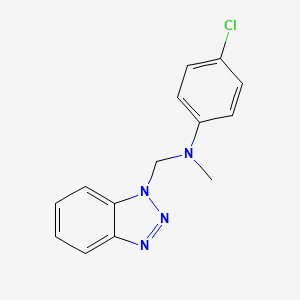
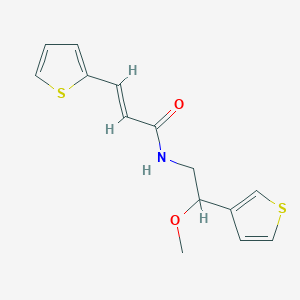
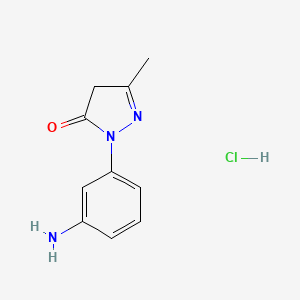
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)
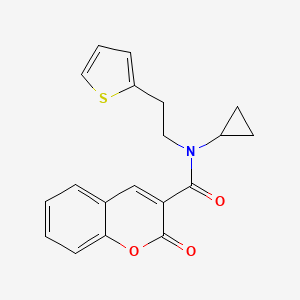
![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)

![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)

